Verbascoside
Overview
Description
Mechanism of Action
Target of Action
Acteoside has been shown to have good druggability, and 13 protein targets were predicted . These potential targets are mainly associated with cancer, metabolism, antioxidant effects, and other physiological processes . In a study on hepatocellular carcinoma (HCC), it was found that Acteoside exerts an antitumor effect possibly through its up-regulation of p53 levels as well as inhibition of kallikrein-related peptidase (KLK) expression .
Mode of Action
The mode of action of Acteoside involves its interaction with its targets, leading to various changes. For instance, it has been shown to have antioxidative stress, antiapoptosis, and maintenance of steady intracellular calcium . In addition, fluorescence quenching and molecular docking simulation studies showed that Acteoside potentially interacts with hemoglobin in a one: one binding mode mediated mainly by the involvement of hydrophobic forces .
Biochemical Pathways
Acteoside is predicted to multitargets and multipathways to form a network that exerts systematic pharmacological effects . It has been shown to alter lipid metabolism and synthesis by regulating the expression of multiple genes, including Scarb1, Scarb2, Srebf1, Dhcr7, Acat2, Hmgcr, Fdft1, and Lss, which are involved several pathways, such as the glycolytic, AMPK, and fatty acid degradation pathways .
Pharmacokinetics
The pharmacokinetics of Acteoside, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully annotated . It has been suggested that acteoside has good drug-likeness .
Result of Action
The molecular and cellular effects of Acteoside’s action are quite extensive. It has been shown to inhibit cell proliferation, colony formation, and migration in all the three human HCC cell lines BEL7404, HLF, and JHH-7 . Furthermore, Acteoside treatment notably up-regulates IL-10, down-regulates the levels of IL-1β and TNF-α, and inhibits the protein expression of JAK2/STAT3, NF-κB p65, IKKα/β, and IKB of colon .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acteoside. For instance, it has been suggested that flare-ups and relapses caused by excessive inflammatory responses in genetically susceptible hosts, antibiotic administration, microbial dysbiosis, or environmental factors like dietary factors can influence the action of Acteoside .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acteoside can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction from plants such as Ligustrum robustum and Cistanche tubulosa . The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification using techniques such as column chromatography .
Industrial Production Methods: Industrial production of acteoside often involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, and the acteoside is purified using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Acteoside undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Acteoside has a wide range of scientific research applications:
Chemistry: Acteoside is used as a model compound in studies of glycoside chemistry and natural product synthesis.
Biology: It is studied for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Acteoside exhibits potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Comparison with Similar Compounds
Forsythoside B: Similar antioxidant properties but differs in sugar residues.
Poliumoside: Exhibits higher viability in oxidative-stressed cells but has lower antioxidant activity compared to acteoside.
Uniqueness: Acteoside stands out due to its potent antioxidant and anti-inflammatory activities, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
61276-17-3 |
---|---|
Molecular Formula |
C29H36O15 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[(3R,5R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20?,22?,23?,24+,25+,26+,27?,28?,29-/m0/s1 |
InChI Key |
FBSKJMQYURKNSU-HTBVKDSYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1C(C([C@H]([C@@H](O1)OC2[C@H](C(OC([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
61276-17-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acteoside kusaginin verbascoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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